(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride
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Overview
Description
®-6-Amino-2-(methylamino)hexanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it easier to handle and use in different reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-aminonitriles. This method includes the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid . Another common method involves the reductive amination of the corresponding keto acid using methylamine and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
On an industrial scale, the production of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
®-6-Amino-2-(methylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different synthetic applications .
Scientific Research Applications
®-6-Amino-2-(methylamino)hexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
Lysine: A basic amino acid with a similar structure but lacking the methylamino group.
Ornithine: Another amino acid with a similar backbone but different side chain functionality.
Arginine: Contains a guanidino group instead of the methylamino group
Uniqueness
®-6-Amino-2-(methylamino)hexanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and methylamino groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
Molecular Formula |
C7H17ClN2O2 |
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Molecular Weight |
196.67 g/mol |
IUPAC Name |
6-amino-2-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H |
InChI Key |
LWUKQYOOMILVOV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCCCN)C(=O)O.Cl |
Origin of Product |
United States |
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